

Application Note: In Vitro Profiling of (R)-BAY-598 for SMYD2 Inhibition

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Compound of Interest

Compound Name: (R)-BAY-598

Cat. No.: B605942

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Introduction

SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase that plays a significant role in cellular processes by methylating both histone and non-histone proteins. A key non-histone substrate of SMYD2 is the tumor suppressor protein p53. SMYD2-mediated monomethylation of p53 at lysine 370 (K370) can lead to a reduction in p53's DNA-binding affinity and subsequent transcriptional activation of its target genes. This modulation of p53 activity has implicated SMYD2 in the progression of various cancers, making it an attractive target for therapeutic intervention.

BAY-598 is a potent and selective inhibitor of SMYD2. It acts as a substrate-competitive inhibitor with respect to the peptide substrate. BAY-598 exists as two enantiomers, (S)-BAY-598 and **(R)-BAY-598**. The (S)-enantiomer is the more biologically active form. This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of **(R)-BAY-598** against SMYD2.

Principle of the Assay

The inhibitory potential of **(R)-BAY-598** on SMYD2 is quantified using a radiometric biochemical assay. This assay measures the transfer of a tritium-labeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a synthetic peptide substrate derived from the p53 protein. The amount of radioactivity incorporated into the peptide is directly proportional to

the enzymatic activity of SMYD2. By measuring the reduction in radioactivity in the presence of **(R)-BAY-598**, the compound's inhibitory potency (IC_{50}) can be determined.

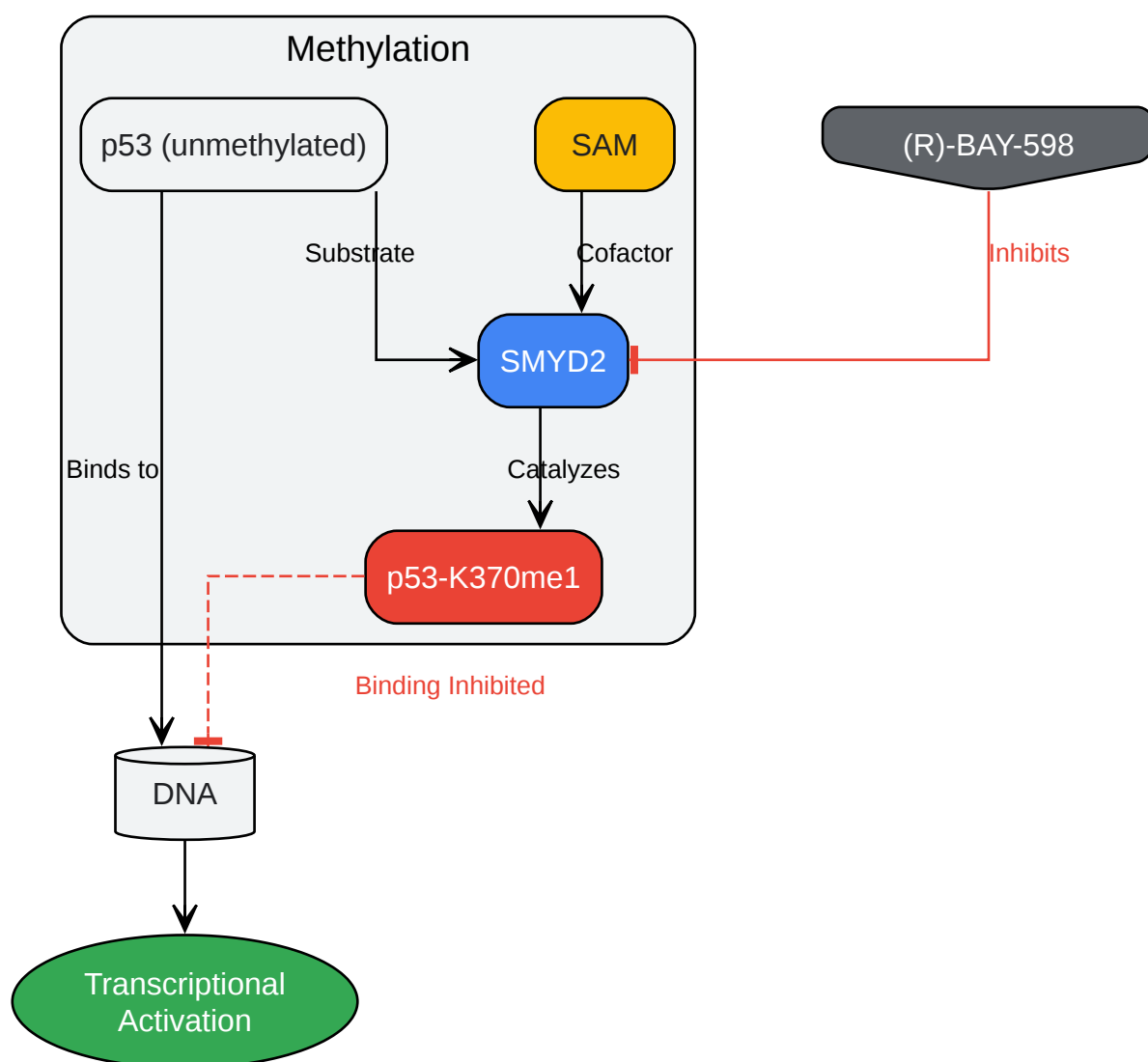
Quantitative Data Summary

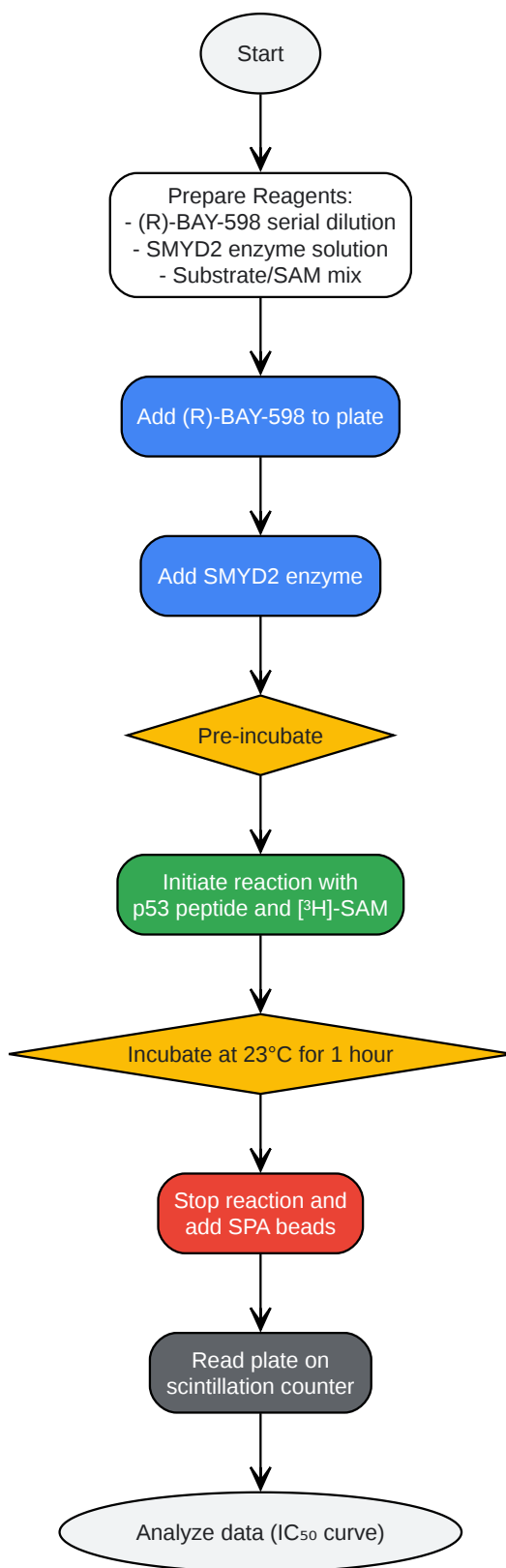
The inhibitory activities of both the (R)- and (S)-enantiomers of BAY-598 against SMYD2 are summarized below. The data highlights the stereospecificity of the SMYD2 active site.

Compound	Target	Assay Type	IC_{50}
(R)-BAY-598	SMYD2	Biochemical	1.7 μ M
(S)-BAY-598	SMYD2	Biochemical	27 nM[1]
(S)-BAY-598	SMYD2	Cellular	58 nM[1]

Signaling Pathway Diagram

The following diagram illustrates the role of SMYD2 in the p53 signaling pathway and the point of inhibition by **(R)-BAY-598**.





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References

- 1. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
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